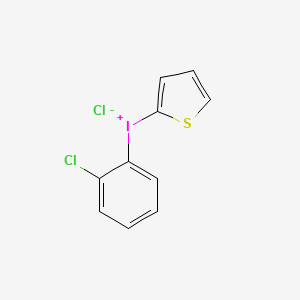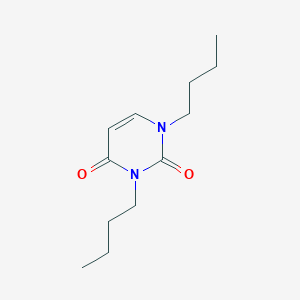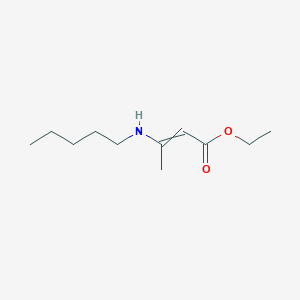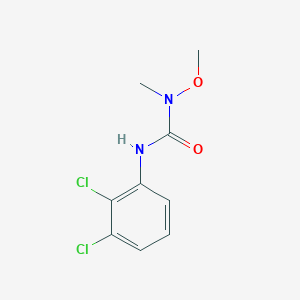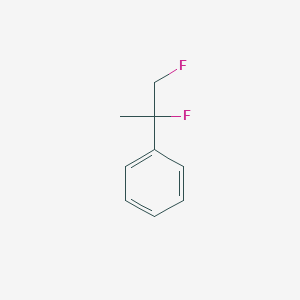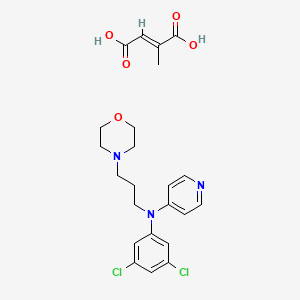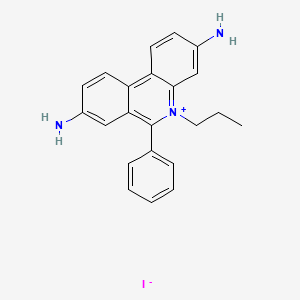![molecular formula C16H17NO B14606781 3-[Methyl(phenyl)amino]-1-phenylpropan-1-one CAS No. 59066-55-6](/img/structure/B14606781.png)
3-[Methyl(phenyl)amino]-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl(phenyl)amino]-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylamines. This compound is characterized by the presence of a phenyl group attached to an amino group, which is further connected to a propanone structure. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(phenyl)amino]-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of phenylacetone with methylamine in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of phenylacetone, which is then reacted with methylamine under controlled conditions. The reaction mixture is continuously stirred and monitored to ensure optimal yield and purity. The final product is isolated through distillation or crystallization, followed by quality control checks to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Methyl(phenyl)amino]-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone derivatives, while reduction can produce phenylpropanolamines.
Applications De Recherche Scientifique
3-[Methyl(phenyl)amino]-1-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[Methyl(phenyl)amino]-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s phenylamine structure allows it to interact with enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanolamine: Similar in structure but with different functional groups, leading to distinct biological activities.
Phenylacetone: Shares the phenyl group but lacks the amino group, resulting in different reactivity and applications.
Methylamine: A simpler amine that serves as a building block for more complex compounds like 3-[Methyl(phenyl)amino]-1-phenylpropan-1-one.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
59066-55-6 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
3-(N-methylanilino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H17NO/c1-17(15-10-6-3-7-11-15)13-12-16(18)14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
Clé InChI |
LCFFHFJYALMRGB-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
